molecular formula C20H21N3OS B10980108 1-Cyclohexyl-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]urea

1-Cyclohexyl-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]urea

Cat. No.: B10980108
M. Wt: 351.5 g/mol
InChI Key: VOQNTGZXYVELEH-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-N’-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]UREA is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N’-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]UREA typically involves the reaction of 2-aminothiazole with an appropriate isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N’-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

N-CYCLOHEXYL-N’-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]UREA has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-N’-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]UREA involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases or other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYL-N’-[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]UREA is unique due to the presence of both the naphthyl group and the thiazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H21N3OS

Molecular Weight

351.5 g/mol

IUPAC Name

1-cyclohexyl-3-(4-naphthalen-2-yl-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C20H21N3OS/c24-19(21-17-8-2-1-3-9-17)23-20-22-18(13-25-20)16-11-10-14-6-4-5-7-15(14)12-16/h4-7,10-13,17H,1-3,8-9H2,(H2,21,22,23,24)

InChI Key

VOQNTGZXYVELEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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